molecular formula C17H20N2O4S B4267923 ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate

ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate

Cat. No.: B4267923
M. Wt: 348.4 g/mol
InChI Key: KIHBSXMZNFQKNU-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, a propoxybenzoyl amide, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.

    Introduction of the Propoxybenzoyl Group: The propoxybenzoyl group can be introduced through an acylation reaction using 4-propoxybenzoyl chloride and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the isothiazole ring, where nucleophiles such as amines or thiols can replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted isothiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its isothiazole moiety.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isothiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The compound may also interfere with cellular processes, such as signal transduction and enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate can be compared with other isothiazole derivatives, such as:

    Ethyl 3-methyl-5-[(4-methoxybenzoyl)amino]-4-isothiazolecarboxylate: Similar structure but with a methoxy group instead of a propoxy group.

    Ethyl 3-methyl-5-[(4-chlorobenzoyl)amino]-4-isothiazolecarboxylate: Contains a chlorobenzoyl group, which may alter its reactivity and biological activity.

    Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-isothiazolecarboxylate: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-10-23-13-8-6-12(7-9-13)15(20)18-16-14(11(3)19-24-16)17(21)22-5-2/h6-9H,4-5,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBSXMZNFQKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=NS2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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